molecular formula C11H10N2O B079335 4-Methyl-6-phenylpyridazin-3(2H)-one CAS No. 13300-09-9

4-Methyl-6-phenylpyridazin-3(2H)-one

Cat. No. B079335
Key on ui cas rn: 13300-09-9
M. Wt: 186.21 g/mol
InChI Key: HNZITGUYCFHIMD-UHFFFAOYSA-N
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Patent
US09408845B2

Procedure details

6.0 g (32 mmol) of 14 was placed in a 250 nit single neck round bottom flask and 30 ml acetonitrile was added to create a pale yellow slurry. 6.0 ml (64 mmol, 2 equiv) of phosphorus oxychloride was added and the reaction mixture was heated at reflux for 2.5 h. After the reaction was completed, the Mixture was cooled to ambient temperature and placed in an ice water bath. Ice water (150 mL) was slowly poured into the reaction mixture with stirring to decompose the phosphorus oxychloride into HCl and H3PO4. The solid was then collected by filtration and washed with Milli-Q water (3×50 mL). The solid was suspended in 100 mL of water and 1N NaOH was added until the aqueous suspension was at pH=8. The mixture was stirred for 5 minutes to remove all trace starting material contaminants. The solid was filtered and washed with Milli-Q water (3×100 mL). The product was dried over a medium frit sintered glass funnel in vacuo to provide 15 as a light pink powder in 96% yield. 1H NMR (DMSO-d6): δ 829 (s, 1H), 8.10 (at, 2H), 7.53 (m, 3H), 2.41 (s, 3H), HPLC (tr/purity): 2888.98 min, >94%. ESI m/z (MeOH) 205.49 (MH+).
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=O)[NH:4][N:5]=[C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:7]=1.P(Cl)(Cl)([Cl:17])=O.Cl.OP(O)(O)=O>C(#N)C>[Cl:17][C:3]1[N:4]=[N:5][C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:7][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1C(NN=C(C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Ice water
Quantity
150 mL
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)O
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
placed in an ice water bath
FILTRATION
Type
FILTRATION
Details
The solid was then collected by filtration
WASH
Type
WASH
Details
washed with Milli-Q water (3×50 mL)
ADDITION
Type
ADDITION
Details
1N NaOH was added until the aqueous suspension
STIRRING
Type
STIRRING
Details
The mixture was stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
to remove all trace
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with Milli-Q water (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The product was dried over a medium frit sintered glass funnel in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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